
Methyl 1,4-diazepane-1-carboxylate
Descripción general
Descripción
“Methyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of “Methyl 1,4-diazepane-1-carboxylate” and its derivatives has been a subject of research. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol .Molecular Structure Analysis
The molecular structure of “Methyl 1,4-diazepane-1-carboxylate” can be analyzed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Chemical Reactions Analysis
1,4-Diazepines, including “Methyl 1,4-diazepane-1-carboxylate”, are associated with a wide range of chemical reactions. Scientists have been actively involved in studying the synthesis and reactions of 1,4-diazepines .Physical And Chemical Properties Analysis
“Methyl 1,4-diazepane-1-carboxylate” has a molecular weight of 158.19826 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
1. Biocatalytic Access to 1,4-Diazepanes
- Application Summary: This research focuses on the synthesis of chiral 1,4-diazepanes using an enzymatic intramolecular asymmetric reductive amination process .
- Methods of Application: The process involves the use of several enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was improved by saturation mutagenesis and iterative combinatorial mutagenesis .
- Results: The study resulted in the successful synthesis of a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .
2. Synthesis of Rho–Kinase Inhibitor K-115
- Application Summary: This research presents a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115 .
- Methods of Application: The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .
- Results: The study established a practical synthesis method for supplying this key intermediate in a multikilogram production .
3. Production of Isoquinoline Derivative
- Application Summary: This research presents a method for producing an isoquinoline derivative or a salt thereof which is useful for preventing and treating cerebrovascular disorders such as cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema, particularly as a therapeutic drug for glaucoma .
- Methods of Application: The production method involves reacting a compound represented by a specific formula in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate .
- Results: The study established a practical method for producing an isoquinoline derivative or a salt thereof .
4. Production of Isoquinoline Derivative
- Application Summary: This research presents a method for producing an isoquinoline derivative or a salt thereof which is useful for preventing and treating cerebrovascular disorders such as cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema, particularly as a therapeutic drug for glaucoma .
- Methods of Application: The production method involves reacting a compound represented by a specific formula in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate .
- Results: The study established a practical method for producing an isoquinoline derivative or a salt thereof .
5. Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate
- Application Summary: This research presents a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115 .
- Methods of Application: The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .
- Results: The study established a practical synthesis method for supplying this key intermediate in a multikilogram production .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOUREWVKIVTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



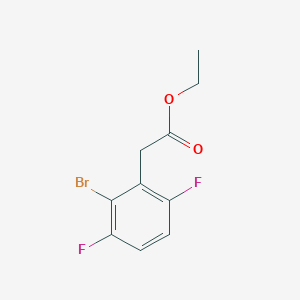
![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
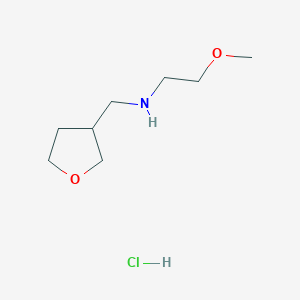
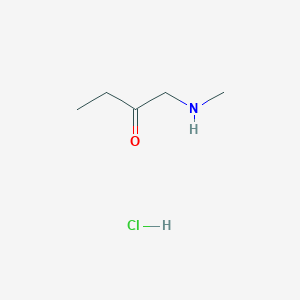
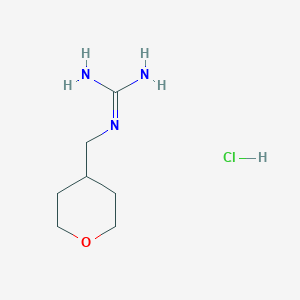
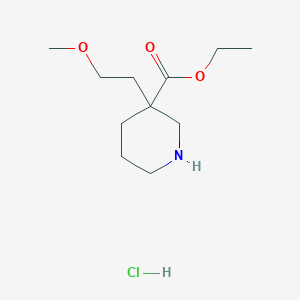
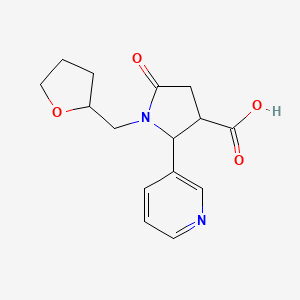
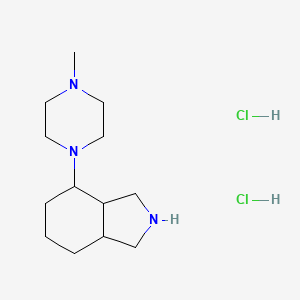
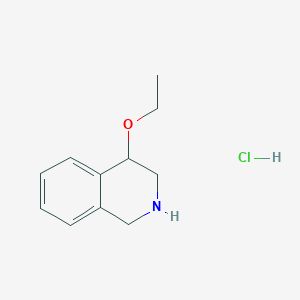
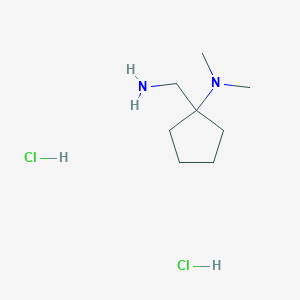
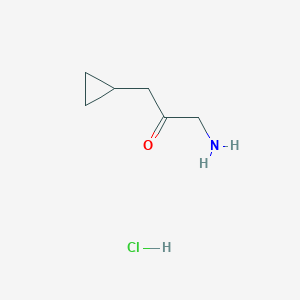
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
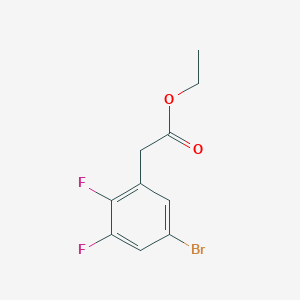
![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)